2-(2-Bromo-5-methoxyphenyl)propan-2-ol
Overview
Description
2-(2-Bromo-5-methoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism in Rats : A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings suggest multiple metabolic pathways for 2C-B in rats (Kanamori et al., 2002).
Nucleophilic Substitution Reaction : The reaction kinetics of 2-bromo-5-nitro thiophene with piperidine in solvents such as propan-2-ol with methanol and n-hexane were studied. The results indicated significant variations in reaction rates depending on solvent polarity and hydrogen bond ability (Harifi‐Mood et al., 2011).
Natural Product Chemistry : Research on bromophenol derivatives from the red alga Rhodomela confervoides included compounds such as 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid. These compounds were analyzed for their structure and potential biological activity (Zhao et al., 2004).
Polymer Synthesis : A study on ipso-Arylative cross-coupling used 2-(5-bromo-4-hexylthiophen-2-yl)propan-2-ol for the preparation of poly(3-hexylhiophene) (P3HT), a model conjugated polymer. This demonstrates the compound's utility in polymer chemistry (Shih et al., 2018).
Toxicokinetics of Novel Drugs : A study on the toxicokinetics and analytical toxicology of novel NBOMe derivatives included compounds like 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine, highlighting the compound's relevance in forensic toxicology (Richter et al., 2019).
Chemoenzymatic Synthesis : Research on the chemoenzymatic synthesis of 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to antimicrobial agents like Levofloxacin, demonstrates the compound's application in medicinal chemistry (Mourelle-Insua et al., 2016).
Anticonvulsant Activity : A study on the synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones evaluated the compounds for anticonvulsant activity, indicating the compound's potential in pharmacological applications (Vijaya Raj et al., 2006).
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRDVRJBLUXMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OC)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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